molecular formula C16H13F2N3O B8691670 N-(4-(Difluoromethoxy)phenyl)-2-methylquinazolin-4-amine CAS No. 827031-10-7

N-(4-(Difluoromethoxy)phenyl)-2-methylquinazolin-4-amine

Cat. No. B8691670
Key on ui cas rn: 827031-10-7
M. Wt: 301.29 g/mol
InChI Key: YBTQUKLEFZVCQY-UHFFFAOYSA-N
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Patent
US07618975B2

Procedure details

A mixture of 4-chloro-2-methyl-quinazoline (450 mg, 2.52 mmol), 4-difluoromethoxy-phenylamine (0.32 ml, 2.52 mmol) and sodium acetate (248.07 mg, 3.02 mmol) in 6 mL of solvent (THF:water=1:1) was stirred at 70° C. for 1 h. The reaction mixture was diluted with 30 mL of ethyl acetate. It was washed with brine, dried over anhydrous Na2SO4, filtered and concentrated. The crude product was purified by chromatography on silica gel with acetate and hexane (1:5) as eluent, yielding 713 mg of title compound (94%). 1H NMR (CDCl3): 7.87-7.76 (m, 5H), 7.51 (t, J=8.4 Hz, 1H)), 7.40 (brs, 1H), 7.19 (d, J=8.7 Hz, 2H), 6.76-6.27 (three single peaks, 1H), 2.71 (s, 3H).
Quantity
450 mg
Type
reactant
Reaction Step One
Quantity
0.32 mL
Type
reactant
Reaction Step One
Quantity
248.07 mg
Type
reactant
Reaction Step One
[Compound]
Name
solvent
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two
Yield
94%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[N:5]=[C:4]([CH3:12])[N:3]=1.[F:13][CH:14]([F:23])[O:15][C:16]1[CH:21]=[CH:20][C:19]([NH2:22])=[CH:18][CH:17]=1.C([O-])(=O)C.[Na+]>C(OCC)(=O)C>[F:13][CH:14]([F:23])[O:15][C:16]1[CH:17]=[CH:18][C:19]([NH:22][C:2]2[C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[N:5]=[C:4]([CH3:12])[N:3]=2)=[CH:20][CH:21]=1 |f:2.3|

Inputs

Step One
Name
Quantity
450 mg
Type
reactant
Smiles
ClC1=NC(=NC2=CC=CC=C12)C
Name
Quantity
0.32 mL
Type
reactant
Smiles
FC(OC1=CC=C(C=C1)N)F
Name
Quantity
248.07 mg
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
solvent
Quantity
6 mL
Type
solvent
Smiles
Step Two
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
was stirred at 70° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
It was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by chromatography on silica gel with acetate and hexane (1:5) as eluent

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC(OC1=CC=C(C=C1)NC1=NC(=NC2=CC=CC=C12)C)F
Measurements
Type Value Analysis
AMOUNT: MASS 713 mg
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 93.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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